molecular formula C21H23BrN4O2S B4065275 N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide

N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide

Cat. No. B4065275
M. Wt: 475.4 g/mol
InChI Key: ZYVMXGCWQUNICV-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide is a useful research compound. Its molecular formula is C21H23BrN4O2S and its molecular weight is 475.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide is 474.07251 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Compounds related to N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide have been synthesized through various chemical reactions, showcasing the versatility and reactivity of bromophenyl and triazole derivatives. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates highlights the selective bromination and reaction with nucleophilic agents to form tertiary amines and corresponding sulfides, which are pivotal in the development of new molecules with potential application in drug development and material science (Pevzner, 2003). Similarly, the preparation of novel 1,2,4-substituted triazoles for urease and anti-proliferative activity demonstrates the synthetic versatility and potential pharmacological applications of these compounds (Ali et al., 2022).

Biological Activities

The research into triazole derivatives, including structures similar to the queried compound, has revealed significant biological activities. These activities include urease inhibition and anti-proliferative effects against various cancer cell lines, indicating potential applications in the treatment of diseases where urease activity and uncontrolled cell proliferation are involved (Ali et al., 2022). Additionally, the synthesis and evaluation of thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potent anticancer agents underline the importance of heterocyclic compounds in developing new therapeutic agents (Gomha et al., 2017).

Antimicrobial and Antioxidant Properties

Research has also focused on the antimicrobial and antioxidant properties of bromophenol derivatives. These compounds have shown moderate to significant antibacterial activity against various bacterial strains and good antifungal activity against fungal strains, suggesting their potential as novel antimicrobial agents. The antioxidant activities of these compounds further indicate their possible use in preventing oxidative stress-related diseases (Zhao et al., 2004).

properties

IUPAC Name

N-(4-bromophenyl)-2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN4O2S/c1-4-18(20(27)23-16-11-9-15(22)10-12-16)29-21-25-24-19(26(21)3)13-28-17-8-6-5-7-14(17)2/h5-12,18H,4,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYVMXGCWQUNICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Br)SC2=NN=C(N2C)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide
Reactant of Route 4
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-bromophenyl)-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.